molecular formula C21H28N2O2 B13327582 (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde

Cat. No.: B13327582
M. Wt: 340.5 g/mol
InChI Key: HVJFSYHDCLRTNJ-OBGWFSINSA-N
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Description

(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentene ring, a morpholine group, and a diethylamino-substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with a cyclopentene derivative in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the morpholine ring can enhance its solubility and bioavailability. The compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[4-(Dimethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde
  • (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(piperidin-4-YL)cyclopent-1-ene-1-carbaldehyde
  • (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclohex-1-ene-1-carbaldehyde

Uniqueness

The uniqueness of (3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde lies in its specific combination of functional groups and ring structures. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C21H28N2O2/c1-3-22(4-2)20-9-5-17(6-10-20)15-18-7-8-19(16-24)21(18)23-11-13-25-14-12-23/h5-6,9-10,15-16H,3-4,7-8,11-14H2,1-2H3/b18-15+

InChI Key

HVJFSYHDCLRTNJ-OBGWFSINSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC(=C2N3CCOCC3)C=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCC(=C2N3CCOCC3)C=O

Origin of Product

United States

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